molecular formula C10H11IO2 B6309557 Ethyl 2-iodo-3-methylbenzoate CAS No. 852050-86-3

Ethyl 2-iodo-3-methylbenzoate

Cat. No.: B6309557
CAS No.: 852050-86-3
M. Wt: 290.10 g/mol
InChI Key: SKFNDYMQSUFKCQ-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-3-methylbenzoate is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the carboxyl group is replaced by an ethyl group

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodo-3-methylbenzoate can be synthesized through various methods. One common approach involves the iodination of 3-methylbenzoic acid followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The esterification is typically carried out using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium azide in dimethylformamide (DMF) can be used to replace the iodine atom with an azide group.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) can be used to reduce the iodine atom to a hydrogen atom.

    Oxidation: Potassium permanganate in an aqueous solution can oxidize the methyl group to a carboxyl group.

Major Products Formed

    Substitution: Ethyl 2-azido-3-methylbenzoate

    Reduction: Ethyl 3-methylbenzoate

    Oxidation: Ethyl 2-carboxy-3-methylbenzoate

Scientific Research Applications

Ethyl 2-iodo-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules through iodination, which can help in studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-iodo-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 2-bromo-3-methylbenzoate: Similar in structure but with a bromine atom instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine compared to iodine.

    Ethyl 2-chloro-3-methylbenzoate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo derivative in substitution reactions.

    Ethyl 2-fluoro-3-methylbenzoate: Contains a fluorine atom, which is the least reactive in substitution reactions among the halogen derivatives due to the strong carbon-fluorine bond.

This compound is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-iodo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFNDYMQSUFKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the 2-iodo-3-methylbenzoic acid (6 g-0.023 mol) in EtOH (150 mL) is treated with concentrated HCl (20 mL) and refluxed for 48 h. After removal of the EtOH in vacuo, the residue is diluted with water (125 mL) and cooled to 0° C. in an ice bath. The pH is adjusted to 10 with solid NaOH pellets and extracted with EtOAc (3×75 mL). The organic extracts are washed with water (2×50 mL) and brine (2×50 mL) and dried over MgSO4. Concentrated in vacuo to give the product as a pale yellow oil. (6 g, 90%).
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20 mL
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150 mL
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